Atamestane

Catalog No.
S548664
CAS No.
96301-34-7
M.F
C20H26O2
M. Wt
298.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atamestane

CAS Number

96301-34-7

Product Name

Atamestane

IUPAC Name

(8R,9S,10S,13S,14S)-1,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C20H26O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h10-11,15-17H,4-9H2,1-3H3/t15-,16-,17-,19-,20-/m0/s1

InChI Key

PEPMWUSGRKINHX-TXTPUJOMSA-N

SMILES

CC1=CC(=O)C=C2C1(C3CCC4(C(C3CC2)CCC4=O)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

1-methyl-1,4-androstadiene-3,17-dione, atamestane, SH 489, SH-489, SH489

Canonical SMILES

CC1=CC(=O)C=C2C1(C3CCC4(C(C3CC2)CCC4=O)C)C

Isomeric SMILES

CC1=CC(=O)C=C2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C)C

Description

The exact mass of the compound Atamestane is 298.19328 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Molecular Mechanisms of Pharmacological Action - Enzyme Inhibitors - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Atamestane is a synthetic compound classified as an aromatase inhibitor, primarily used in the management of conditions related to estrogen biosynthesis. Its chemical structure is characterized by the formula 1-methyl-3,17-dione-androsta-1,4-diene, making it a derivative of androstadienedione. Atamestane acts by competitively and irreversibly inhibiting the aromatase enzyme, which is responsible for converting androgens to estrogens. This mechanism is particularly significant in treating hormone-sensitive conditions such as benign prostatic hyperplasia and certain types of breast cancer .

. One notable pathway begins with androstadienedione, which reacts with Gilman reagent (a lithium diorganocopper) to form an enol acetate. Subsequent acetylation with acetic anhydride yields the desired Atamestane product .

Another synthesis method includes the dibromination of 17β-acetoxy-1α-methyl-5α-androstan-3-one, followed by dehydrobromination of the A-ring, leading to the formation of dienone intermediates that ultimately produce Atamestane .

Atamestane exhibits significant biological activity as an aromatase inhibitor. Studies indicate that it effectively reduces serum estrogen levels while slightly increasing androgen concentrations in male subjects. This dual action can be beneficial in managing conditions such as benign prostatic hyperplasia, where hormonal balance is crucial . Additionally, Atamestane has been shown to possess anti-androgen effects, further supporting its role in hormonal regulation .

The synthesis of Atamestane can be approached through various methodologies:

  • Gilman Reagent Reaction: Starting from androstadienedione, this method utilizes Gilman reagent followed by acetylation.
  • Dibromination Method: Involves dibromination of steroid precursors followed by dehydrobromination to yield dienones.
  • Acetoxy Derivative Method: Employs 17β-acetoxy-1α-methyl-5α-androstan-3-one as a starting material for further transformations.

Each method highlights the versatility in synthesizing this compound while emphasizing its structural complexity .

Atamestane's primary applications are in the treatment of hormone-sensitive diseases. It is particularly effective in:

  • Benign Prostatic Hyperplasia: Reducing estrogen levels can alleviate symptoms associated with this condition.
  • Hormone-Sensitive Cancers: Its ability to inhibit estrogen synthesis makes it a candidate for use in certain breast cancers.

Additionally, its pharmacological properties are being explored for potential applications in other estrogen-related disorders .

Research indicates that Atamestane may interact with various medications, potentially increasing the risk of side effects such as edema when combined with corticosteroids like Fluticasone furoate . Understanding these interactions is crucial for optimizing therapeutic regimens and ensuring patient safety.

Atamestane shares similarities with several other aromatase inhibitors and steroid derivatives. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
AnastrozoleNon-steroidal aromatase inhibitorSelective and reversible inhibition
LetrozoleNon-steroidal aromatase inhibitorPotent and selective for estrogen synthesis inhibition
ExemestaneSteroidal aromatase inhibitorActs as a substrate for aromatase

Atamestane's uniqueness lies in its irreversible inhibition mechanism and its specific structural attributes that differentiate it from both non-steroidal and other steroidal inhibitors. This distinct action may offer advantages in certain therapeutic contexts .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

298.193280068 g/mol

Monoisotopic Mass

298.193280068 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

62GA3K28B6

Pharmacology

Atamestane is a synthetic steroidal substance with antineoplastic activity. Atamestane binds irreversibly to and inhibits the enzyme aromatase, thereby blocking the conversion of cholesterol to pregnenolone and the peripheral aromatization of androgenic precursors into estrogens. (NCI04)

MeSH Pharmacological Classification

Enzyme Inhibitors

Other CAS

96301-34-7

Wikipedia

Atamestane

Dates

Modify: 2024-02-18
1: Goss PE, Qi S, Hu H. Comparing the effects of atamestane, toremifene and tamoxifen alone and in combination, on bone, serum lipids and uterus in ovariectomized rats. J Steroid Biochem Mol Biol. 2009 Feb;113(3-5):233-40. doi: 10.1016/j.jsbmb.2009.01.005. Epub 2009 Jan 20. PubMed PMID: 19429427.
2: Goss P, Bondarenko IN, Manikhas GN, Pendergrass KB, Miller WH Jr, Langecker P, Blanchett D. Phase III, double-blind, controlled trial of atamestane plus toremifene compared with letrozole in postmenopausal women with advanced receptor-positive breast cancer. J Clin Oncol. 2007 Nov 1;25(31):4961-6. PubMed PMID: 17971594.
3: Sabnis GJ, Macedo L, Goloubeva O, Schayowitz A, Zhu Y, Brodie A. Toremifene-atamestane; alone or in combination: predictions from the preclinical intratumoral aromatase model. J Steroid Biochem Mol Biol. 2008 Jan;108(1-2):1-7. Epub 2007 Sep 7. PubMed PMID: 17942301; PubMed Central PMCID: PMC3081608.
4: Santen RJ, Demers L, Ohorodnik S, Settlage J, Langecker P, Blanchett D, Goss PE, Wang S. Superiority of gas chromatography/tandem mass spectrometry assay (GC/MS/MS) for estradiol for monitoring of aromatase inhibitor therapy. Steroids. 2007 Jul;72(8):666-71. Epub 2007 May 21. PubMed PMID: 17588628.
5: Goss PE, Qi S, Hu H, Cheung AM. The effects of atamestane and toremifene alone and in combination compared with letrozole on bone, serum lipids and the uterus in an ovariectomized rat model. Breast Cancer Res Treat. 2007 Jul;103(3):293-302. Epub 2006 Oct 25. PubMed PMID: 17063268.
6: Muller M, van den Beld AW, van der Schouw YT, Grobbee DE, Lamberts SW. Effects of dehydroepiandrosterone and atamestane supplementation on frailty in elderly men. J Clin Endocrinol Metab. 2006 Oct;91(10):3988-91. Epub 2006 Jun 27. PubMed PMID: 16804050.
7: Ito K, Fukabori Y, Shibata Y, Suzuki K, Mieda M, Gotanda K, Honma S, Yamanaka H. Effects of a new steroidal aromatase inhibitor, TZA-2237, and/or chlormadinone acetate on hormone-induced and spontaneous canine benign prostatic hyperplasia. Eur J Endocrinol. 2000 Oct;143(4):543-54. PubMed PMID: 11022202.
8: Harada N, Honda SI, Hatano O. Aromatase inhibitors and enzyme stability. Endocr Relat Cancer. 1999 Jun;6(2):211-8. PubMed PMID: 10731111.
9: Steckelbroeck S, Heidrich DD, Stoffel-Wagner B, Hans VH, Schramm J, Bidlingmaier F, Klingmüller D. Characterization of aromatase cytochrome P450 activity in the human temporal lobe. J Clin Endocrinol Metab. 1999 Aug;84(8):2795-801. Erratum in: J Clin Endocrinol Metab 1999 Dec;84(12):4606. PubMed PMID: 10443682.
10: Boehm S, Nirnberger G, Ferrari P. Estrogen suppression as a pharmacotherapeutic strategy in the medical treatment of benign prostatic hyperplasia: evidence for its efficacy from studies with mepartricin. Wien Klin Wochenschr. 1998 Dec 11;110(23):817-23. Review. PubMed PMID: 10025034.

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